4-Chloro-N-ethyl-1,3,5-triazin-2-amine

Lipophilicity Drug-likeness Chromatographic retention

This mono-chloro, mono-ethylamino 1,3,5-triazine fills a critical reactivity gap unavailable from trisubstituted analogs like atrazine. With only two substituents, the 5- and 6-positions remain unsubstituted, altering the ring's electronic character and enabling temperature-gated chlorine displacement (~80–100°C). This permits orthogonal protecting-group-free strategies: functionalize the ethylamino group under mild conditions without premature chlorine loss, then substitute chlorine at elevated temperature. Its XLogP3-AA of 1.6 and TPSA of 50.7 Ų place it in ideal CNS-permeability space. At 97% purity, it reduces impurity-driven side products in small-library synthesis and improves batch-to-batch reproducibility versus 95%-purity isomers. Select this compound when controlled, sequential bifunctionalization is essential.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 82623-63-0
Cat. No. B13146425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-ethyl-1,3,5-triazin-2-amine
CAS82623-63-0
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=N1)Cl
InChIInChI=1S/C5H7ClN4/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H,7,8,9,10)
InChIKeyWXABHENYUZQHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethyl-1,3,5-triazin-2-amine (CAS 82623-63-0): A Disubstituted 1,3,5-Triazine Intermediate for Controlled Synthetic Derivatization and Physicochemical Profiling


4-Chloro-N-ethyl-1,3,5-triazin-2-amine (CAS 82623-63-0) is a disubstituted 1,3,5-triazine bearing a single chlorine at position 4 and a single ethylamino group at position 2, with the remaining ring positions unsubstituted [1]. Its molecular formula is C5H7ClN4 (MW 158.59 g/mol), distinguishing it from the more heavily substituted triazine herbicides and their metabolites such as atrazine, simazine, and desisopropylatrazine [1]. The compound is offered commercially at 97% purity as a research intermediate [2]. Its computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 50.7 Ų position it in a distinct lipophilicity-polarity space relative to trisubstituted chloro-triazines, which has direct implications for chromatographic behavior, membrane permeability predictions, and selection as a synthetic building block [1].

Why 4-Chloro-N-ethyl-1,3,5-triazin-2-amine Cannot Be Interchanged with Generic Chloro-triazines in Synthesis and Analytical Workflows


The common assumption that all chloro-1,3,5-triazines are functionally interchangeable fails for 4-Chloro-N-ethyl-1,3,5-triazin-2-amine because the number, position, and identity of ring substituents fundamentally govern three selection-critical properties: nucleophilic substitution reactivity, chromatographic retention, and computational drug-likeness parameters. Unlike trisubstituted triazines such as atrazine (three substituents) or even desisopropylatrazine (three substituents including two amines), this compound bears only two substituents on the triazine core, leaving the 5- and 6-positions as unsubstituted ring carbons [1]. This changes the electronic character of the ring and the steric environment around the reactive chloro site. Furthermore, well-established triazine chemistry dictates that the temperature required for nucleophilic chlorine displacement increases substantially with each successive substitution: the first chlorine on cyanuric chloride displaces at ~0°C, the second at ~30–50°C, and the third at ~80–100°C [2]. A mono-chloro, mono-ethylamino triazine sits at a distinct point on this reactivity gradient that cannot be replicated by di- or tri-substituted analogs, making indiscriminate substitution a source of synthetic failure or irreproducible analytical retention times [1][2].

Quantitative Differentiation Evidence for 4-Chloro-N-ethyl-1,3,5-triazin-2-amine (CAS 82623-63-0) vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine vs. Desisopropylatrazine and Atrazine

The computed octanol-water partition coefficient (XLogP3-AA) of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine is 1.6 [1]. This is substantially lower than the parent herbicide atrazine (XLogP3 ~2.5–2.6 for atrazine by comparable computational methods) but higher than the more polar metabolite desisopropylatrazine (experimental log Kow 1.0–1.5 depending on method [3]). The target compound thus occupies a narrow lipophilicity window between these two well-characterized triazine classes, predicting intermediate chromatographic retention on reversed-phase columns and moderate membrane permeability relative to atrazine and its dealkylated metabolites [1][3].

Lipophilicity Drug-likeness Chromatographic retention Environmental fate

Polar Surface Area (TPSA) Differentiation from Trisubstituted Chloro-triazines: Implications for Passive Permeability

The topological polar surface area (TPSA) of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine is computed as 50.7 Ų [1]. This is markedly lower than desisopropylatrazine (DIA, TPSA ~76.7 Ų due to an additional primary amino group) and atrazine (TPSA ~62.7 Ų). TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, while values above 70 Ų predict poor CNS permeability [2]. The 26 Ų reduction relative to DIA and 12 Ų reduction relative to atrazine place this compound in a different ADME prediction category, with direct consequences for its selection as a scaffold in CNS-oriented medicinal chemistry programs where lower TPSA is desirable [1][2].

Drug design ADME prediction Blood-brain barrier Bioavailability

Nucleophilic Substitution Reactivity Tier: Temperature-Gated Derivatization vs. Di- and Tri-chloro Triazines

The established reactivity hierarchy for chloro-1,3,5-triazines dictates that the first chlorine on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is displaced at approximately 0°C, the second at 30–50°C, and the third at 80–100°C under comparable amine nucleophile conditions [1]. 4-Chloro-N-ethyl-1,3,5-triazin-2-amine, possessing a single chlorine atom on a ring already bearing an electron-donating ethylamino substituent, is predicted to require the highest temperature tier (ca. 80–100°C or higher) for further nucleophilic displacement, analogous to the third substitution on cyanuric chloride. This contrasts with 2,4-dichloro-6-ethylamino-1,3,5-triazine (second-tier reactivity, ~30–50°C) and cyanuric chloride itself (first-tier, ~0°C) [1][2].

Synthetic chemistry Building block Nucleophilic aromatic substitution Temperature-controlled derivatization

Supplier-Certified Purity Specification vs. Structural Analogs: Quantified Quality Baseline for Reproducible Experimentation

4-Chloro-N-ethyl-1,3,5-triazin-2-amine (CAS 82623-63-0) is commercially available at a certified purity of 97% (Catalog No. CM1073586) [1]. This specification establishes a defined quality baseline for procurement. By comparison, the regioisomer 4-chloro-6-ethyl-1,3,5-triazin-2-amine (CAS 30369-28-9) is frequently offered at 95% purity from multiple vendors , while desisopropylatrazine (CAS 1007-28-9) is available as an analytical standard (PESTANAL® grade) with certified purity suitable for calibration . The 2-percentage-point purity difference between the target compound and its regioisomer (97% vs. 95%) corresponds to a 40% reduction in total impurity burden, which is relevant for applications where side-reaction products from impurities can compromise yield or spectral interpretation [1].

Quality control Purity specification Procurement standard Reproducibility

Optimal Application Scenarios for 4-Chloro-N-ethyl-1,3,5-triazin-2-amine (CAS 82623-63-0) Based on Quantitative Differentiation Evidence


CNS-Penetrant Scaffold Development in Medicinal Chemistry

With a computed TPSA of 50.7 Ų—significantly below the 60–70 Ų threshold associated with blood-brain barrier permeability—4-Chloro-N-ethyl-1,3,5-triazin-2-amine is a suitable core scaffold for CNS-targeted library synthesis. The 26 Ų TPSA advantage over desisopropylatrazine (TPSA ~76.7 Ų) [1] means that analogs derived from this scaffold are computationally predicted to have superior passive CNS penetration potential. Medicinal chemistry teams selecting a chloro-triazine building block for kinase inhibitor or GPCR modulator programs with CNS indications should prioritize this compound over more polar trisubstituted alternatives [1][2].

Sequential, Temperature-Controlled Diversification for PROTAC or Bifunctional Molecule Synthesis

The single chlorine atom on an already amine-substituted triazine ring is predicted to require elevated temperatures (~80–100°C) for nucleophilic displacement [3]. This high-temperature requirement enables orthogonal protecting-group-free synthetic strategies: the ethylamino group can be functionalized (e.g., alkylated or acylated) under mild conditions without risk of premature chlorine displacement, and the chlorine can subsequently be substituted at elevated temperature with a second nucleophile to generate unsymmetrical bifunctional molecules. This temperature-gated reactivity profile is particularly valuable for constructing PROTAC linkers, fluorescent probes, or bivalent ligands where sequential, controlled functionalization is essential [3][4].

Intermediate-Polarity Surrogate Standard for Chromatographic Method Development

The intermediate lipophilicity (XLogP3-AA = 1.6) of 4-Chloro-N-ethyl-1,3,5-triazin-2-amine fills a gap between the highly polar dealkylated atrazine metabolites (log Kow 1.0–1.5) and the more lipophilic parent herbicides (log Kow ~2.5) [1][5]. This makes it a useful retention-time marker or system suitability standard when developing reversed-phase HPLC or UPLC methods that must resolve analytes spanning a wide polarity range. Method development teams needing a triazine-based reference compound with predictable, intermediate retention should select this compound rather than atrazine (too lipophilic) or DIA (too polar) for optimizing gradient conditions [5].

High-Purity Intermediate Sourcing for Reproducible Academic and Industrial Synthesis

The certified 97% purity of commercially available 4-Chloro-N-ethyl-1,3,5-triazin-2-amine [6] provides a 40% relative reduction in impurity burden compared to the 95%-purity regioisomer (CAS 30369-28-9) . For research groups synthesizing small libraries where impurity-driven side products can confound SAR interpretation, or for industrial process chemistry where impurity profiles affect yield and purification costs, the higher purity specification reduces the need for pre-reaction purification and improves batch-to-batch reproducibility [6].

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